molecular formula C11H15NO B125773 (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 121216-42-0

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B125773
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-JTQLQIEISA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions required (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches :(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been synthesized through various methodologies, highlighting its versatility and potential in chemical reactions. For instance, the compound was synthesized from 2-naphthoic acid in a multi-step process involving bromination, esterification, and hydrogenolysis, yielding biologically active title compounds (Öztaşkın, Göksu, & SeÇen, 2011). Another method involved photoamination of styrene derivatives with ammonia, improving the yield of the aminated compounds (Yamashita et al., 1993).

Chemical Synthesis and Modification :The compound has been used as a precursor for various biologically relevant molecules. For example, it served as a precursor for the synthesis of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, showcasing its importance in the development of neurologically active agents (Orsini et al., 2002). Furthermore, the compound has been involved in studies exploring its dopaminergic activity, contributing to the understanding of central dopamine receptor agonists and their structural requirements (Mcdermed, Mckenzie, & Freeman, 1976).

Biological and Pharmacological Research

Bioactive Compound Synthesis :The compound has served as a key intermediate in the synthesis of bioactive compounds. For example, its derivative underwent acylation and reduction, yielding aminonaphthyl alcohols mainly in cis-form, which are important synthetic intermediates for bioactive compounds (Wei-dong, 2013).

Receptor Affinity and Activity :Research has also focused on the compound's role in understanding receptor affinity and activity, especially in the context of sigma receptors. The modification of basic N-atoms in the compound structure was explored to determine the essential elements for sigma receptor affinity and activity, providing insights into receptor binding and the potential for reversing doxorubicin resistance in breast cancer cells (Berardi et al., 2009).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

properties

IUPAC Name

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H](C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451655
Record name (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

121216-42-0
Record name (S)-(-)-2-Amino-7-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121216-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a flask in which substrates, that is, 300 mg of 7-methoxy-2-tetralone and 309.4 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 24 hours with stirring. After the reaction is completed, 7-methoxy-2-aminotetralin thus produced in the reaction mixture was analyzed by HPLC with the conditions described below. This showed that 7-methoxy-2-aminotetralin was produced with a conversion rate of 85%, and it had a (S) configuration and optical purity of 96.7% e.e.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-α-phenethylamine
Quantity
309.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
cell-dispersion solution
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTA, pSTVPAG), obtained in Example 9, which expresses MTA, PALDH, and GDH was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 60.2%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 97.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mg
Type
reactant
Reaction Step Three
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Into a flask containing 520 mg of a substrate 7-methoxy-2-tetralone, 10 mg of sodium formate, 3 mg of NAD+, 1.57 mg of L-alanine, and 20 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTAPAF), obtained in Example 29, which expresses MTA, PALDH, and FDH was added so that total volume was 30 ml. The resultant product was stirred at 35° C. for 28 hours while being adjusted to a pH of 6.3 by drippage of 5 N aqueous solution of formic acid. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 92.6%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 98.1% e.e.
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three
Quantity
10 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mg
Type
reactant
Reaction Step Three
Quantity
1.57 mg
Type
reactant
Reaction Step Three
Quantity
20 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
300 mg
Type
reactant
Reaction Step Eight
Quantity
460 mg
Type
reactant
Reaction Step Eight
Name
Quantity
3 mg
Type
reactant
Reaction Step Eight
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
910 mg
Type
reactant
Reaction Step Eight
Quantity
4 mg
Type
reactant
Reaction Step Eight
[Compound]
Name
bacterial suspension
Quantity
6 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
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(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
Reactant of Route 4
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Citations

For This Compound
2
Citations
J Blacker, CE Headley - Green chemistry in the pharmaceutical …, 2010 - Wiley Online Library
Around 70% of the pharmaceuticals on the market are chiral, and approximately one third of these are chiral amines [1]. This represents a substantial number of active drug substances …
Number of citations: 4 onlinelibrary.wiley.com
MHT Kwan - 2018 - etheses.whiterose.ac.uk
Chiral amines are important building blocks in pharmaceutical compounds. Being able to synthesise chiral amines in high yield and enantiopurity is highly desirable due to the different …
Number of citations: 3 etheses.whiterose.ac.uk

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